1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one
Description
1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one is a chiral imidazolidinone derivative with the molecular formula C₁₅H₂₁N₂O₂ and a molecular weight of 261.34 g/mol (estimated). Its structure features a five-membered imidazolidinone ring substituted at positions 1, 2, and 3 with benzoyl, tert-butyl, and methyl groups, respectively . The (2S) configuration confers stereochemical specificity, making it relevant in asymmetric synthesis and catalysis.
Properties
CAS No. |
101055-57-6 |
|---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
(2R)-1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)14-16(4)12(18)10-17(14)13(19)11-8-6-5-7-9-11/h5-9,14H,10H2,1-4H3/t14-/m1/s1 |
InChI Key |
QMSFVKQUCYMTLD-CQSZACIVSA-N |
SMILES |
CC(C)(C)C1N(C(=O)CN1C(=O)C2=CC=CC=C2)C |
Isomeric SMILES |
CC(C)(C)[C@@H]1N(C(=O)CN1C(=O)C2=CC=CC=C2)C |
Canonical SMILES |
CC(C)(C)C1N(C(=O)CN1C(=O)C2=CC=CC=C2)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Stepwise Condensation with L-Asparagine Derivatives
A widely cited method involves the use of L-asparagine as a chiral precursor. Lakner et al. developed a two-step protocol starting with the reaction of L-(S)-asparagine, pivalaldehyde, and benzoyl chloride under basic conditions.
Reaction Conditions
-
Step 1 : L-(S)-asparagine (0.2 mol) is treated with pivalaldehyde (0.23 mol) in aqueous KOH at 0°C, followed by gradual warming to ambient temperature. Benzoyl chloride (0.2 mol) is then added to form the intermediate 1-benzoyl-2(S)-tert-butyl-6(S)-carboxy-perhydropyrimidin-4-one with an 88% yield.
-
Step 2 : The intermediate undergoes decarboxylation in dry tetrahydrofuran (THF) and toluene using copper(II) acetate and lead tetraacetate, yielding the target compound after purification.
Key Parameters
-
Temperature control (0°C to ambient) minimizes side reactions.
-
Use of copper(II) acetate as a catalyst enhances decarboxylation efficiency.
Ytterbium(III)-Catalyzed Cyclization
An alternative approach employs ytterbium trifluoromethanesulfonate (Yb(OTf)₃) to catalyze the cyclization of amino amides with ketones. This method, optimized by researchers at the University of Strathclyde, involves refluxing a mixture of recrystallized amino amide, tert-butyl aldehyde, and Yb(OTf)₃ in chloroform.
Procedure
-
Molar Ratios : Amino amide (1 eq), aldehyde (2 eq), Yb(OTf)₃ (0.01 eq).
-
Conditions : Reflux in chloroform for 8 hours, followed by solvent evaporation and column chromatography.
Outcomes
-
Yield : 56–98% enantiomeric excess (ee) after isomer separation.
-
Purification : Diastereoisomers are resolved via silica gel chromatography.
Industrial-Scale Production and Optimization
Solvent and Catalyst Screening
Industrial protocols prioritize cost-effectiveness and scalability. Dichloromethane (DCM) and triethylamine (TEA) are commonly used for condensation reactions due to their low boiling points and compatibility with benzoyl chloride.
Catalyst Comparison
| Catalyst | Solvent | Temperature | Yield (%) | ee (%) |
|---|---|---|---|---|
| Yb(OTf)₃ | Chloroform | Reflux | 56–98 | 98 |
| Copper(II) Acetate | THF/Toluene | Ambient | 88 | 99 |
Purification Techniques
-
Recrystallization : Achieves >95% purity using ethanol/water mixtures.
-
Chromatography : CHIRALPAK® IA columns (SFC mode) resolve enantiomers with α = 1.54.
Mechanistic Insights and Stereochemical Control
Chemical Reactions Analysis
1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Overview
1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one, also known as (2S)-1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one, is a synthetic organic compound characterized by a unique structure that includes a benzoyl group, a tert-butyl group, and a methylimidazolidinone ring. This compound has garnered attention in various fields of scientific research, including chemistry, biology, and medicine.
Chemical Reactions
1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one can undergo various chemical reactions:
- Oxidation : Can be oxidized to form corresponding oxidized products using reagents like hydrogen peroxide.
- Reduction : Can be reduced using agents such as lithium aluminum hydride.
- Substitution : Nucleophilic substitution can occur at the benzoyl group with amines or alcohols replacing the benzoyl moiety.
Chemistry
The compound serves as a valuable building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for diverse modifications that facilitate the development of novel compounds.
Research has investigated its potential biological activities, particularly:
- Antimicrobial Properties : Studies have explored its efficacy against various microbial strains.
- Anticancer Activity : Preliminary investigations suggest potential mechanisms through which it may inhibit cancer cell proliferation.
Pharmaceutical Intermediate
1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one is explored as a pharmaceutical intermediate in drug synthesis. Its structural characteristics enable it to participate in reactions that lead to the formation of bioactive compounds.
Industrial Applications
The compound is utilized in developing specialty chemicals and materials, leveraging its unique chemical properties for industrial applications.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of 1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one against various pathogens. Results indicated significant inhibition against specific bacterial strains, suggesting its potential use as an antimicrobial agent.
Case Study 2: Synthesis of Drug Intermediates
Research highlighted the role of this compound in synthesizing intermediates for pharmaceuticals. The study demonstrated how modifications to the imidazolidinone structure could lead to derivatives with enhanced biological activity.
Mechanism of Action
The mechanism of action of 1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Core Structural Differences
The following compounds are compared based on heterocyclic core, substituents, and synthetic routes:
Substituent Effects on Reactivity and Properties
- In contrast, the tert-butyl group in the benzyl substituent of the compound from is spatially removed from the imidazolidinone ring, reducing steric interference during coupling reactions.
- Electronic Effects: The benzoyl group (electron-withdrawing) in the target compound may polarize the imidazolidinone ring, enhancing electrophilicity at the carbonyl carbon. The 4-bromophenyl group in introduces electron-withdrawing effects, which could stabilize transition states in Pd-catalyzed reactions. The tosyl group in acts as a leaving group, facilitating nucleophilic substitutions.
- Solubility: The target compound’s benzoyl group reduces polarity, likely decreasing water solubility compared to the thioxothiazolidinone in , where the thioxo group enhances polarity. The silyl-protected oxazolidinone in exhibits high hydrophobicity due to the tert-butyldimethylsilyl chain.
Biological Activity
1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one, a synthetic organic compound, has garnered attention for its potential biological activities. This article will explore its pharmacological properties, synthesis methods, and relevant case studies that highlight its applications in medicinal chemistry.
1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one has the molecular formula and a molecular weight of 260.33 g/mol. Its structure features an imidazolidinone ring, characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. The compound exhibits a melting point of 144°C to 147°C and a predicted boiling point of approximately 425.3°C, making it stable under various conditions.
Structural Comparison
The following table compares 1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one with similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Benzoyl-2-methylimidazolidin-4-one | Lacks tert-butyl group; potentially different activity | |
| 1-Benzoyl-3-methylimidazolidin-4-one | Different substitution on the imidazolidinone ring | |
| 1-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one | Contains a benzyl group; may exhibit different reactivity |
Pharmacological Properties
Research indicates that 1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one possesses several pharmacological properties:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may interact with proteins involved in inflammatory pathways, indicating potential therapeutic applications for treating inflammatory diseases.
- Antimicrobial Activity : The compound has shown promise in exhibiting antimicrobial properties, which could be beneficial in developing new antibiotics or treatments for infections.
The mechanism of action involves the compound's interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biological pathways related to inflammation and infection. Further studies are required to elucidate these interactions at the molecular level.
Study on Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry explored the antimicrobial activity of various imidazolidinone derivatives, including 1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as an antibiotic agent .
Synthesis and Application in Drug Development
Research conducted at Durham University focused on synthesizing derivatives of 1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one for use in drug development. The study highlighted its utility as a building block for more complex molecules with enhanced biological activities .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions involving benzoyl derivatives and tert-butyl-substituted precursors. For example, analogous imidazolidinone derivatives are synthesized by refluxing aldehydes with rhodanine derivatives in acetic acid, using NaOAc as a catalyst. Reaction time (3–14 hours) and stoichiometry (e.g., 0.9–1.1 equivalents of aldehyde) are critical for yield optimization .
- Characterization : Post-synthesis, TLC (Silica gel 60F254) monitors reaction progress, while - and -NMR (DMSO-) confirm structural integrity. HRMS (Zeno TOF 7600) validates molecular mass .
Q. How are spectroscopic techniques (NMR, HRMS) utilized to confirm the structure of 1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one?
- NMR Analysis : -NMR peaks for benzoyl protons typically appear at δ 7.4–8.0 ppm (doublets or singlets), while tert-butyl groups show singlets at δ 1.2–1.4 ppm. Methyl substituents on the imidazolidinone ring resonate near δ 3.3–3.5 ppm. Splitting patterns (e.g., dd, dq) help distinguish adjacent protons .
- HRMS Validation : High-resolution mass spectrometry confirms the molecular formula (e.g., CHNO) with mass accuracy <5 ppm. Isotopic patterns differentiate between potential impurities .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for imidazolidinone derivatives, such as divergent enzyme inhibition results?
- Data Reconciliation : Cross-validate assay conditions (e.g., pH, temperature, solvent) and purity of test compounds. For example, residual solvents like DMSO may artifactually inhibit enzymes. Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to confirm activity .
- Structural Insights : Compare crystallographic data (e.g., Acta Crystallographica reports) to assess conformational flexibility. Substituent orientation (e.g., benzoyl vs. tert-butyl groups) may alter binding pocket interactions .
Q. How does the tert-butyl group influence the stability and reactivity of 1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one in catalytic applications?
- Steric Effects : The tert-butyl group reduces ring strain and enhances thermal stability via steric shielding, as observed in oxazolidinone analogs. This is critical in reactions requiring harsh conditions (e.g., high-temperature catalysis) .
- Reactivity Modulation : Electron-donating tert-butyl groups may stabilize transition states in nucleophilic acyl substitutions. Kinetic studies (e.g., measurements) under varying temperatures can quantify this effect .
Q. What computational methods are effective in predicting the regioselectivity of substituents on the imidazolidinone core?
- DFT Modeling : Density functional theory (B3LYP/6-31G*) calculates charge distribution and frontier molecular orbitals to predict electrophilic attack sites. For example, benzoylation favors the 1-position due to lower activation energy at the nitrogen lone pair .
- MD Simulations : Molecular dynamics (e.g., AMBER force fields) simulate solvent interactions to identify steric clashes or hydrogen-bonding patterns influencing regioselectivity .
Methodological Challenges
Q. How can researchers address low yields in the final step of imidazolidinone synthesis due to competing side reactions?
- Optimization : Adjust stoichiometry (e.g., excess benzoyl chloride) and use scavengers (e.g., molecular sieves) to trap byproducts like HCl. Gradient HPLC (C18 column, acetonitrile/water) isolates the target compound from dimers or oligomers .
- In Situ Monitoring : Real-time IR spectroscopy tracks carbonyl stretching frequencies (1700–1750 cm) to identify premature reaction termination or side-product formation .
Q. What analytical approaches resolve overlapping signals in -NMR spectra of tert-butyl-substituted imidazolidinones?
- DEPT-135 Editing : Differentiates CH, CH, and CH groups. Tert-butyl carbons (quaternary, ~28–32 ppm) are nulled in DEPT-135, simplifying spectral interpretation .
- 2D NMR : HSQC and HMBC correlations map - connectivity, resolving ambiguities between benzoyl carbonyls (δ 165–170 ppm) and imidazolidinone carbonyls (δ 190–195 ppm) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
